Enflicoxib
Overview
Description
E-6087, also known as enflicoxib, is a nonsteroidal anti-inflammatory compound that selectively inhibits cyclooxygenase-2 (COX-2). Unlike many other nonsteroidal anti-inflammatory drugs, this compound does not inhibit cyclooxygenase-1 (COX-1). This selective inhibition makes this compound particularly effective in reducing inflammation, pain, and fever without causing the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of enflicoxib involves multiple steps, starting from the preparation of the core pyrazoline structure. The key steps include:
Formation of the pyrazoline ring: This is typically achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: This includes controlling temperature, pressure, and pH to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control of reaction parameters and scalability.
Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Enflicoxib undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including E-6132, which also inhibits COX-2.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological activity.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions include various metabolites and derivatives of this compound, such as E-6132, which retains COX-2 inhibitory activity .
Scientific Research Applications
Enflicoxib has a wide range of scientific research applications, including:
Mechanism of Action
Enflicoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the levels of these prostaglandins, thereby alleviating inflammation, pain, and fever. The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to safety concerns.
Valdecoxib: A COX-2 inhibitor used for similar indications as enflicoxib
Uniqueness of this compound
This compound is unique in its long elimination half-life and low plasma clearance, which contribute to its prolonged duration of action. Additionally, this compound’s selective inhibition of COX-2 without affecting COX-1 reduces the risk of gastrointestinal side effects, making it a safer option for long-term use .
Properties
CAS No. |
251442-94-1 |
---|---|
Molecular Formula |
C16H12F5N3O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-[3-(2,4-difluorophenyl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F5N3O2S/c17-9-1-6-12(13(18)7-9)14-8-15(16(19,20)21)23-24(14)10-2-4-11(5-3-10)27(22,25)26/h1-7,14H,8H2,(H2,22,25,26) |
InChI Key |
ZZMJXWXXMAAPLI-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=C(C=C(C=C3)F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(5-(2,4-difluorophenyl)-4,5-dihydro-3-trifluoromethyl-1H-pyrazol-1-yl)benzenesulfonamide E-6087 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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